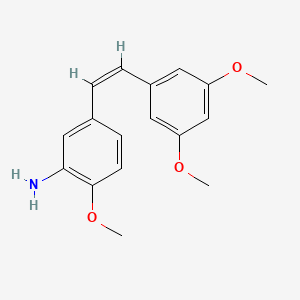

cis-3,4',5-Trimethoxy-3'-aminostilbene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C17H19NO3 |

|---|---|

分子量 |

285.34 g/mol |

IUPAC 名称 |

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyaniline |

InChI |

InChI=1S/C17H19NO3/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11H,18H2,1-3H3/b5-4- |

InChI 键 |

OEQWGVQMUXYOJC-PLNGDYQASA-N |

手性 SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)N |

规范 SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)N |

同义词 |

cis-3,4',5-trimethoxy-3'-aminostilbene stilbene 5c |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies for Cis 3,4 ,5 Trimethoxy 3 Aminostilbene

Synthetic Routes to cis-3,4',5-Trimethoxy-3'-aminostilbene

The creation of this compound is primarily achieved through olefination reactions, with the Wittig reaction and its variations being the most prominent methods. These reactions allow for the formation of the crucial carbon-carbon double bond that defines the stilbene (B7821643) core.

Wittig Reactions and Related Methodologies

The Wittig reaction is a widely employed method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. In the context of synthesizing this compound, this reaction typically involves the coupling of a substituted benzaldehyde (B42025) with a benzylphosphonium salt.

The key starting materials for this synthesis are 3-amino-4-methoxybenzaldehyde (B1283374) and (3,5-dimethoxybenzyl)triphenylphosphonium bromide. The synthesis of the phosphonium salt is a straightforward process involving the reaction of 3,5-dimethoxybenzyl bromide with triphenylphosphine (B44618). This is typically achieved by refluxing the two reagents in a suitable solvent like acetonitrile. chemicalbook.com

The other crucial precursor, 3-amino-4-methoxybenzaldehyde, can be synthesized through various methods, often starting from commercially available materials like vanillin (B372448). One common approach involves the nitration of a protected vanillin derivative, followed by reduction of the nitro group to an amine and subsequent deprotection to yield the desired aldehyde.

The Wittig reaction itself proceeds by generating the phosphonium ylide from the phosphonium salt using a strong base. The ylide then reacts with the aldehyde to form a betaine (B1666868) intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide. The formation of triphenylphosphine oxide is a major thermodynamic driving force for the reaction. whiterose.ac.uk

Table 1: Key Reactants for the Wittig Synthesis of cis-3,4',5-Trimethoxy-3'-aminostilbene

| Reactant | Structure | Role |

|---|---|---|

| (3,5-Dimethoxybenzyl)triphenylphosphonium bromide |  |

Phosphonium salt precursor to the ylide |

| 3-Amino-4-methoxybenzaldehyde |  |

Aldehyde component |

| Strong Base (e.g., n-Butyllithium) | N/A | Deprotonates the phosphonium salt to form the ylide |

Stereoselective Synthesis of cis-Isomers

A critical aspect of the synthesis of 3,4',5-trimethoxy-3'-aminostilbene for many of its intended applications is the control of the double bond stereochemistry to favor the cis (or Z) isomer. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide.

Non-stabilized ylides, such as the one derived from (3,5-dimethoxybenzyl)triphenylphosphonium bromide, generally lead to the formation of the cis-alkene as the major product. nih.gov This preference for the cis-isomer is a result of kinetic control of the reaction. researchgate.netnih.govjddtonline.infonih.gov The initial cycloaddition of the ylide to the aldehyde proceeds through a puckered transition state, and the pathway leading to the cis-oxaphosphetane intermediate is sterically less hindered and therefore has a lower activation energy. mdpi.comgoogle.com The subsequent decomposition of the oxaphosphetane is stereospecific, meaning the stereochemistry of the intermediate directly dictates the stereochemistry of the final alkene product. mdpi.com

In contrast, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge on the carbanion, tend to produce the trans-alkene as the major product under thermodynamic control. nih.gov Therefore, the use of a non-stabilized ylide is a key strategy for the stereoselective synthesis of this compound.

Development of Prodrugs and Water-Soluble Derivatives

While this compound has shown promising activity in various studies, its relatively low aqueous solubility can be a limiting factor in preclinical and clinical development. researchgate.netjddtonline.infonih.govnih.govpatsnap.comresearchgate.net To address this, researchers have explored the development of prodrugs and other water-soluble derivatives. Prodrugs are inactive or less active precursors that are converted into the active drug within the body.

Strategies for Enhanced Aqueous Solubility

Several chemical modification strategies can be employed to enhance the aqueous solubility of aminostilbene (B8328778) compounds. These strategies generally involve the introduction of polar or ionizable functional groups to the parent molecule.

One common approach is the formation of salts. For a compound with a basic amino group like this compound, treatment with an acid can form a more water-soluble salt. Another strategy is the conjugation of the parent drug with hydrophilic moieties. This can include the addition of amino acids or phosphate (B84403) groups. prepchem.com Amino acid conjugates can introduce both a positive and a negative charge at physiological pH, increasing polarity. Phosphate prodrugs are a well-established strategy to improve the water solubility of drugs, as the phosphate group is highly ionizable. nih.gov

Table 2: General Strategies for Enhancing Aqueous Solubility

| Strategy | Description | Example Functional Group |

|---|---|---|

| Salt Formation | Protonation of the basic amino group to form a more soluble salt. | Hydrochloride salt |

| Amino Acid Conjugation | Attachment of an amino acid to the amino group, introducing ionizable groups. | Glycine or other amino acid conjugates |

| Phosphate Prodrugs | Addition of a phosphate group, which is highly water-soluble at physiological pH. | Phosphate ester |

Chemical Modification for Optimized Delivery in Preclinical Models

The chemical modification of this compound is not only aimed at increasing solubility but also at optimizing its delivery and efficacy in preclinical models. The design of prodrugs plays a crucial role in this optimization.

A notable example is the development of amino acid prodrugs. These prodrugs can be designed to be substrates for specific enzymes that are abundant in the target tissue, leading to a more localized release of the active drug. For instance, some amino acid prodrugs are cleaved by aminopeptidases, which can be overexpressed in certain tumor environments. nih.gov

Structure Activity Relationship Sar Investigations of Cis 3,4 ,5 Trimethoxy 3 Aminostilbene and Analogues

Influence of Stereoisomerism (cis vs. trans) on Biological Activity

The geometric arrangement of the two aromatic rings around the central ethylene (B1197577) bridge is a critical determinant of biological activity in stilbenoids. For compounds that target the colchicine-binding site on tubulin, including combretastatins and their analogues, the cis (or Z) configuration is an absolute requirement for high potency. researchgate.net The trans isomer of combretastatin (B1194345) A-4 (CA-4), for example, is largely inactive because it cannot adopt the correct conformation to bind effectively within the pocket on β-tubulin. researchgate.net This principle extends directly to cis-3,4',5-Trimethoxy-3'-aminostilbene.

The cis geometry forces the two phenyl rings into a non-planar orientation that mimics the spatial arrangement of the rings in colchicine (B1669291), allowing it to fit into the binding site and disrupt microtubule dynamics. nih.gov The inherent instability of the cis-stilbene (B147466) double bond, which can isomerize to the thermodynamically more stable but biologically inactive trans form, is a known challenge in the development of these compounds. nih.gov

Research comparing the biological effects of cis and trans isomers of a related compound, trimethoxystilbene (TMS), demonstrated that the cis isomer possesses significantly higher antiproliferative and genotoxic effects than its trans counterpart in cell lines. nih.gov The cis-TMS was found to be more effective at inhibiting colony formation and inducing cell cycle arrest at the G2/M phase, which is consistent with its role as a tubulin depolymerizing agent. nih.gov This underscores the pivotal role of the cis configuration in conferring the cytotoxic potential of this class of stilbenes.

Table 1: Comparative Activity of Stilbene (B7821643) Stereoisomers This table illustrates the differential effects of cis and trans isomers on cell viability, based on data from related trimethoxystilbene compounds.

| Compound | Cell Line | IC₅₀ (µM) | Biological Outcome |

| cis-Trimethoxystilbene | MCF-7 | >2.5 | Higher cytotoxicity and inhibition of colony formation compared to trans isomer. nih.gov |

| trans-Trimethoxystilbene | MCF-7 | >10 | Significantly lower cytotoxicity. nih.gov |

| cis-Trimethoxystilbene | MCF-10A | >2.5 | Induced G2/M cell cycle arrest. nih.gov |

| trans-Trimethoxystilbene | MCF-10A | >10 | Induced G2/M cell cycle arrest, but at higher concentrations. nih.gov |

Impact of Substituent Modifications on Stilbene Scaffold

Beyond stereochemistry, the nature and position of substituents on the two phenyl rings are fundamental to the compound's activity profile. For this compound, the specific arrangement of methoxy (B1213986) and amino groups is the result of extensive SAR studies aimed at maximizing potency.

The 3,4,5-trimethoxyphenyl moiety, often referred to as Ring A, is a hallmark of many potent colchicine-site inhibitors, including CA-4 and its analogues. researchgate.net This substitution pattern is considered one of the three crucial structural elements for high anti-tubulin activity. researchgate.net The methoxy groups contribute to the binding affinity within the colchicine site and are essential for the molecule's potent cytotoxic effects.

The substitution on the second phenyl ring (Ring B) is critical for fine-tuning the biological activity. In this compound (also known as stilbene 5c), the B-ring features a 3'-amino and a 4'-methoxy group. nih.govnih.gov The primary amino group at the 3'-position is particularly significant.

SAR studies on related scaffolds have demonstrated that a primary amino group at this position is often preferred for maintaining potent antitumor activity. acs.org Modification or replacement of this amine, for instance, by adding a carbamate (B1207046) linkage to create a water-soluble prodrug, allows for controlled release of the active compound but can reduce its intrinsic in vitro potency. nih.gov This indicates that the free amino group is directly involved in key molecular interactions within the biological target, likely forming hydrogen bonds or other electrostatic interactions that stabilize the drug-target complex. The presence of the amino group distinguishes this compound from its direct structural predecessor, CA-4, which has a hydroxyl group at the same position.

Comparative SAR with Parent Stilbenes (e.g., Resveratrol, Combretastatin A-4)

The SAR of this compound is best understood by comparing it to well-studied parent stilbenes, Resveratrol and Combretastatin A-4.

Combretastatin A-4 (CA-4): This natural product is a potent anti-tubulin agent and the most direct structural template for this compound. The key SAR features of CA-4 are the cis-stilbene bridge, the 3,4,5-trimethoxyphenyl A-ring, and a B-ring with a 3'-hydroxy and 4'-methoxy group. researchgate.netnih.gov this compound retains two of these three essential features: the cis configuration and the trimethoxylated A-ring. The critical modification is the replacement of the 3'-hydroxyl group of CA-4 with a 3'-amino group. This substitution was found to yield a highly potent compound, demonstrating that an amino group is a favorable replacement for the hydroxyl group in this position for interacting with the colchicine binding site. nih.gov

Resveratrol: This well-known natural stilbene (3,5,4'-trihydroxystilbene) has a significantly different substitution pattern and biological profile. While it possesses various biological activities, its potency as a tubulin inhibitor is much weaker than that of the combretastatin family. mdpi.com The key structural differences are the presence of hydroxyl groups instead of methoxy groups and the lack of the 3,4,5-trimethoxy A-ring pattern. Structure-activity studies have consistently shown that methoxylation of resveratrol's hydroxyl groups, as seen in derivatives like pterostilbene (B91288) or trimethoxystilbene, leads to increased cytotoxic and antitumor potential. nih.govmdpi.com Therefore, this compound, with its methoxy groups and specific substitution pattern, represents a more specialized and potent derivative geared towards anti-tubulin activity compared to the broader profile of resveratrol.

Table 2: Comparative Structural Features and Activity This table summarizes the key structural differences between this compound and its parent compounds.

| Compound | Stereochemistry | Ring A Substitution | Ring B Substitution | Primary Biological Activity |

| This compound | cis | 3,4,5-trimethoxy | 3'-amino, 4'-methoxy | Potent anti-tubulin / vascular disruption. nih.govnih.gov |

| Combretastatin A-4 | cis | 3,4,5-trimethoxy | 3'-hydroxy, 4'-methoxy | Potent anti-tubulin agent. nih.gov |

| Resveratrol | trans | 3,5-dihydroxy | 4'-hydroxy | Antioxidant, various signaling pathways. mdpi.com |

Molecular and Cellular Mechanisms of Action of Cis 3,4 ,5 Trimethoxy 3 Aminostilbene

Microtubule Targeting and Tubulin Binding

The primary intracellular target of cis-3,4',5-Trimethoxy-3'-aminostilbene is the microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Interaction with the Colchicine-Binding Site

This compound is classified as a colchicine (B1669291) site inhibitor. nih.gov It binds to the colchicine-binding site on β-tubulin, one of the two protein subunits that form microtubules. This binding pocket is located at the interface between the α- and β-tubulin heterodimer. nih.gov The interaction of this compound with this site is crucial for its biological activity. The trimethoxyphenyl ring of the compound is a key structural feature that facilitates this interaction, similar to other well-known colchicine site inhibitors like combretastatin (B1194345) A-4. nih.govdiva-portal.org

Inhibition of Microtubule Polymerization and Dynamics Disruption

By binding to the colchicine site on tubulin, this compound effectively inhibits the polymerization of tubulin dimers into microtubules. researchgate.net This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. researchgate.netmdpi.com The interference with microtubule dynamics, even at low concentrations, can trigger the spindle assembly checkpoint, leading to a halt in cell cycle progression and ultimately cell death.

Modulation of Cell Cycle Progression

The disruption of microtubule function by this compound directly impacts the cell cycle, a tightly regulated process that governs cell proliferation.

Induction of G1 Phase Arrest

Current research on this compound does not provide significant evidence for a direct induction of G1 phase arrest. Instead, studies have shown that treatment with this compound leads to a notable decrease in the population of cells in the G1 phase. nih.gov This reduction is a consequence of cells being unable to progress through mitosis and instead accumulating in the G2/M phase.

Induction of G2/M Phase Arrest

A hallmark of the cellular response to this compound is a robust arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest is a direct result of the disruption of the mitotic spindle. Studies have demonstrated that at higher concentrations, the compound effectively halts cell division at the G2/M transition. researchgate.net This is supported by findings that show a significant increase in the percentage of cells in the G2/M phase following treatment. nih.gov The molecular mechanism behind this arrest involves the dephosphorylation of key cell cycle regulators such as Cdc2 and Cdc25C. researchgate.net

Interactive Table: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| MCF-7 | 2.5 µM | Decreased | Not specified | Increased | nih.gov |

| MCF-10A | 2.5 µM | Decreased | Not specified | Increased | nih.gov |

| UCI-101 (Ovarian Cancer) | >30 nM | Not specified | Not specified | Arrest | researchgate.net |

Note: The table indicates the general trend observed in the referenced study. Specific percentage values were not always provided in the source material.

Induction of Programmed Cell Death Pathways

The sustained cell cycle arrest and cellular stress induced by this compound ultimately lead to the activation of programmed cell death pathways, primarily apoptosis.

Studies have shown that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines, including melanoma and ovarian cancer cells. diva-portal.orgresearchgate.net At lower concentrations (e.g., 30 nM in ovarian cancer cells), the compound can induce cell death through a pathway that involves the disruption of mitochondrial potential and the production of reactive oxygen species (ROS), which appears to be independent of cell cycle arrest. researchgate.net At higher concentrations that cause G2/M arrest, apoptosis is also a prominent outcome. researchgate.net Furthermore, in some cancer cell models like melanoma, this compound has been observed to induce not only apoptosis but also a protective form of autophagy. diva-portal.org

Interactive Table: Apoptosis Induction by this compound

| Cell Line | Concentration | Apoptosis Induction | Reference |

| Melanoma (in vitro) | Dose-dependent | Yes | diva-portal.org |

| Ovarian Cancer (UCI-101) | 30 nM | Yes (without cell cycle arrest) | researchgate.net |

| Ovarian Cancer (UCI-101) | >30 nM | Yes (with G2/M arrest) | researchgate.net |

Apoptosis Induction and Related Signaling Cascades

This compound is a potent inducer of apoptosis in cancer cells. The process is initiated through a Bcl-2-independent pathway that involves the disruption of the mitochondrial potential. This disruption leads to the production of reactive oxygen species (ROS), which are key signaling molecules in the apoptotic cascade. researchgate.net The induction of apoptosis is further evidenced by morphological changes in the cells, such as a rounded-up shape, and the fragmentation of DNA. nih.gov

The apoptotic signaling cascade activated by this compound also involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. While the precise caspase activation profile is a subject of ongoing research, the involvement of these enzymes is a critical step in the dismantling of the cell.

Role of Autophagy in Cellular Response

In addition to apoptosis, this compound also induces autophagy in cancer cells. Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. Research indicates that in response to this compound, autophagy acts as a protective mechanism for the cancer cells. When autophagy is inhibited, for instance by using a pharmacological inhibitor like bafilomycin A1, there is a marked increase in apoptosis, leading to extensive cell death. This suggests that a combination therapy that includes an autophagy inhibitor could potentially enhance the therapeutic efficacy of this compound.

Mechanism of Mitotic Catastrophe Induction

At higher concentrations, this compound induces mitotic catastrophe, a form of cell death that occurs during mitosis. This is initiated by the compound's ability to arrest the cell cycle in the G2/M phase. researchgate.net This arrest is, in part, due to the dephosphorylation of key cell cycle regulators Cdc2 and Cdc25C. researchgate.net Furthermore, a transient elevation of the spindle checkpoint protein BubR1 is observed, indicating a disruption of the mitotic spindle. researchgate.net This disruption of the normal mitotic process leads to aberrant chromosome segregation and ultimately, cell death.

P53-Independent Cell Death Pathways

The role of the tumor suppressor protein p53 in the cell death induced by this compound is an area of active investigation. While some related stilbenoid compounds have been shown to elevate the expression of p53, suggesting a p53-dependent mechanism of action, there is also evidence to suggest that cell death can occur independently of p53. nih.gov For instance, the induction of the cyclin-dependent kinase inhibitor p21, a downstream target of p53, has been observed in cells with inactive p53, indicating a p53-independent pathway for G2/M phase arrest. nih.gov This is a significant finding, as many human cancers have mutated or inactive p53, making them resistant to conventional therapies that rely on a functional p53 pathway.

Impact on Cellular Signaling Transduction

This compound exerts its effects on cancer cells by modulating a number of critical cellular signaling transduction pathways.

Regulation of Kinase Activities (e.g., Cdc2, Cdc25C, Chk1, Chk2, Akt, Stat3, MAPK)

The compound has been shown to significantly alter the activity of several key kinases involved in cell cycle regulation and survival. It leads to the dephosphorylation, and therefore inactivation, of Cdc2 and Cdc25C, which is consistent with the observed G2/M cell cycle arrest. researchgate.net Interestingly, while the phosphorylation of both Chk1 and Chk2 is increased, they appear to have opposing roles in the cellular response to the compound. The loss of Chk1 has been shown to suppress cell death, whereas the loss of Chk2 enhances it. researchgate.net

| Kinase | Effect of this compound | Implication |

| Cdc2 | Dephosphorylation | G2/M Arrest |

| Cdc25C | Dephosphorylation | G2/M Arrest |

| Chk1 | Increased Phosphorylation | Suppression of Cell Death |

| Chk2 | Increased Phosphorylation | Enhancement of Cell Death |

| Akt | Suppressed Phosphorylation | Inhibition of Survival Pathway |

| Stat3 | Suppressed Phosphorylation | Inhibition of Survival Pathway |

| MAPK | No significant change | Pathway not a primary target |

Alterations in Mitochondrial Potential and Reactive Oxygen Species (ROS) Generation

A key aspect of the mechanism of action of this compound is its ability to disrupt mitochondrial function. Treatment with the compound leads to a significant disruption of the mitochondrial membrane potential. researchgate.net This is a critical event in the induction of apoptosis, as it leads to the release of pro-apoptotic factors from the mitochondria.

The disruption of the mitochondrial potential is also associated with an increase in the generation of reactive oxygen species (ROS). researchgate.net ROS can act as signaling molecules to promote apoptosis, but at high levels, they can also cause direct damage to cellular components, further contributing to cell death.

| Cellular Effect | Observation | Implication |

| Mitochondrial Potential | Disrupted | Induction of Apoptosis |

| Reactive Oxygen Species (ROS) | Increased Generation | Apoptotic Signaling and Cellular Damage |

Preclinical Biological Activity of Cis 3,4 ,5 Trimethoxy 3 Aminostilbene

Antitumor Activity in In Vitro Cell Line Models

Cis-3,4',5-Trimethoxy-3'-aminostilbene has demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines. Its mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death through various pathways.

Studies have shown that this compound is highly potent in inducing cell death in ovarian cancer cells, specifically the UCI-101 cell line. researchgate.netresearchgate.net The mechanism of action is multifaceted, involving both cell cycle-dependent and -independent pathways. researchgate.net At lower concentrations (around 30 nM), the compound can induce cell death without causing cell cycle arrest, a process that involves the disruption of mitochondrial potential and the production of reactive oxygen species (ROS) through a Bcl-2-independent pathway. researchgate.net At higher concentrations, it effectively arrests the cell cycle in the G2/M phase. researchgate.net This is supported by the dephosphorylation of key cell cycle regulators Cdc2 and Cdc25C, and a transient increase in the spindle checkpoint protein BubR1. researchgate.net

In a mouse xenograft model using UCI-101 cells, this compound demonstrated the ability to suppress tumor growth. nih.gov

This compound has been reported to be effective against leukemic cells at nanomolar concentrations, promoting apoptosis in these cancer cells in vitro. nih.gov However, detailed studies and specific data, such as IC50 values, for its activity against the HL60 and U937 leukemic cell lines were not prominently available in the reviewed literature. General studies on human leukemic cell lines like HL-60 and U937 confirm their utility as models for myelomonocytic development and for testing therapeutic agents. nih.gov

The antitumor effects of this compound have been investigated in the HCT-116 human colon carcinoma cell line. researchgate.netnih.gov The compound was found to induce a time-dependent decrease in the viability of HCT-116 cells. researchgate.netnih.gov The modes of cell death induced by the compound in this cell line are diverse and include the promotion of senescence, autophagy, and apoptosis. researchgate.netnih.gov Furthermore, morphological changes in the cell nuclei, such as the appearance of binucleated and micronucleated cells, suggest the induction of mitotic catastrophe. researchgate.netnih.gov Notably, the compound's efficacy was similar in both p53-wild type and p53-null HCT-116 cells, indicating a p53-independent mechanism of action. researchgate.netnih.gov

In studies utilizing the B16F10 murine melanoma cell line, this compound demonstrated a dose-dependent induction of cell death. researchgate.net The compound was shown to decrease cell viability and promote both senescence and autophagy in these melanoma cells. researchgate.netnih.gov Interestingly, while apoptosis was a noted mechanism in other cancer cell lines, it was not observed in stilbene (B7821643) 5c-treated B16F10 cells. researchgate.netnih.gov

While this compound has been evaluated against a variety of cancer cell lines, specific research findings detailing its effects on the HeLa (cervical cancer) and SKOV3 (ovarian cancer) cell lines were not extensively documented in the reviewed scientific literature. The SKOV3 cell line is noted for its resistance to several cytotoxic drugs, making it a valuable model for studying drug resistance mechanisms in ovarian cancer.

Vascular Disrupting Agent (VDA) Activity in Tumor Models

A significant aspect of the preclinical activity of this compound is its function as a Vascular Disrupting Agent (VDA). nih.govnih.govresearchgate.net VDAs represent a therapeutic approach that targets the established tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor, ultimately causing extensive tumor necrosis.

The mechanism underlying the VDA activity of this compound is its interaction with tubulin at the colchicine-binding site, which leads to the destabilization of microtubules. nih.gov This disruption of the microtubule cytoskeleton in endothelial cells is a key event. In vitro studies have shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 20 nM and completely inhibit their ability to form tube-like structures on Matrigel. nih.gov

In vivo studies using a UCI-101 ovarian cancer xenograft model have provided compelling evidence of its VDA activity. nih.gov Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) revealed that the compound selectively suppresses tumor perfusion without causing damage to the perfusion of normal organs. nih.gov Histological analysis confirmed a significant decrease in microvessel density within the tumor tissue following treatment, while no such changes were observed in normal organs. nih.gov A single administration of the compound was shown to reduce tumor perfusion by 65% within 4 hours. researchgate.net

Data Tables

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

| UCI-101 | Ovarian Cancer | Induction of apoptosis, G2/M phase cell cycle arrest, mitochondrial potential disruption. researchgate.netresearchgate.net |

| HCT-116 | Colon Cancer | Decreased cell viability, induction of senescence, autophagy, apoptosis, and mitotic catastrophe. researchgate.netnih.gov |

| B16F10 | Melanoma | Decreased cell viability, induction of senescence and autophagy. researchgate.netnih.gov |

| Leukemic Cells | Leukemia | Induction of apoptosis. nih.gov |

Table 2: Vascular Disrupting Activity of this compound

| Model System | Key Findings |

| HUVEC | Inhibition of proliferation (IC50 = 20 nM), inhibition of tube formation. nih.gov |

| UCI-101 Xenograft | Selective suppression of tumor perfusion, decreased microvessel density in tumors. nih.gov |

Selective Suppression of Tumor Vascular Perfusion

This compound, a stilbene derivative, has demonstrated notable preclinical activity as a vascular-disrupting agent. Studies utilizing dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) have shown that this compound selectively suppresses blood perfusion within tumors. This selective action is a key characteristic, as it does not appear to impair perfusion in normal organs, suggesting a targeted effect on the tumor vasculature. nih.gov The preferential accumulation of this compound in tumor tissues further supports its selective activity. Biodistribution studies have indicated that while the compound's concentration rapidly decreases in organs such as the brain, liver, and kidney, it remains at high levels in the tumor for extended periods following administration. nih.govvcu.edu

Disruption of Tumor Microvascular Density

In addition to suppressing vascular perfusion, this compound has been shown to disrupt the microvascular structure within tumors. Histological analysis, specifically using CD34 staining to identify microvessels, has revealed a significant decrease in microvascular density in tumor tissues following treatment with the compound. nih.govvcu.edu This effect is consistent with its role as a colchicine (B1669291) site microtubule inhibitor, which can lead to the damage of tumor endothelium, ultimately inducing tumor hypoxia and necrosis. vcu.edu Notably, this reduction in microvascular density was observed in tumors, while no significant changes were seen in the microvasculature of normal organs, further highlighting the compound's selectivity for tumor tissue. nih.govvcu.edu

Effects on Endothelial Cell Tube Formation

The anti-angiogenic potential of this compound is further evidenced by its impact on the formation of new blood vessels. In vitro assays have demonstrated that this stilbene derivative completely inhibits the formation of tube-like structures by human endothelial cells on Matrigel. This inhibition of endothelial cell tube formation is a direct indication of its anti-angiogenic properties, as this process mimics a crucial step in angiogenesis.

Antitumor Efficacy in In Vivo Animal Xenograft Models

Reduction of Tumor Growth and Volume

In vivo studies using mouse xenograft models of human cancer have confirmed the antitumor efficacy of this compound. In a mouse xenograft model of UCI-101 ovarian cancer, treatment with the compound as a single agent resulted in a 40% suppression of tumor growth compared to control groups. nih.govvcu.edu The reduction in tumor volume is a direct consequence of the compound's biological activities, including the disruption of tumor vasculature and induction of cell death.

Interactive Data Table: Effect of this compound on Tumor Growth in Ovarian Cancer Xenograft Model

| Treatment Group | Tumor Growth Suppression (%) | Reference |

| Control | 0 | nih.govvcu.edu |

| This compound | 40 | nih.govvcu.edu |

Impact on Tumor Necrosis

The disruption of blood flow and damage to the tumor endothelium by this compound are mechanisms that lead to tumor necrosis. As a colchicine site inhibitor, it is expected to induce tumor hypoxia, a precursor to necrotic cell death. vcu.edu While the induction of apoptosis and autophagy has been observed in cancer cells treated with this compound, specific quantitative data on the percentage of tumor necrosis in xenograft models was not available in the reviewed literature.

Combination Therapies in Animal Models (e.g., with anti-angiogenic agents)

The antitumor effects of this compound are significantly enhanced when used in combination with other anticancer agents, particularly those targeting angiogenesis. Research has shown that combining this stilbene derivative with bevacizumab, a monoclonal antibody that inhibits vascular endothelial growth factor (VEGF), results in a dramatically improved therapeutic effect in an ovarian cancer xenograft model compared to treatment with this compound alone. nih.govvcu.edu This suggests a synergistic relationship where the vascular-disrupting properties of the stilbene compound complement the anti-angiogenic mechanism of bevacizumab, leading to a more potent antitumor response. nih.govvcu.edu While the qualitative improvement is well-documented, specific quantitative data detailing the percentage of tumor volume reduction in combination therapy was not available in the reviewed literature.

Anti-leishmanial Activity in Preclinical Studies

The investigation into the anti-leishmanial properties of stilbene derivatives has revealed promising candidates for the development of new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. While a number of natural and synthetic stilbenoids have demonstrated efficacy, research has particularly highlighted the activity of aminostilbene (B8328778) derivatives. However, the biological activity of these compounds can differ significantly between their cis and trans geometric isomers. In the context of Leishmania infantum, the causative agent of visceral leishmaniasis, preclinical studies have indicated that the cis-isomer of 3,4',5-Trimethoxy-3'-aminostilbene is less potent than its trans counterpart.

Reduction of Parasite Viability in Leishmania infantum

In vitro studies evaluating a range of stilbene derivatives have consistently shown that these compounds can reduce the viability of Leishmania infantum parasites in a dose-dependent manner. However, a notable difference in efficacy has been observed between the geometric isomers of these compounds. Specifically, for 3,4',5-Trimethoxy-3'-aminostilbene, the trans-isomer (often abbreviated as TTAS) has been identified as a highly active agent against Leishmania infantum. nih.gov In contrast, the cis-isomers of the tested stilbenes, including this compound, have demonstrated markedly lower efficacy in reducing parasite viability. nih.govunipa.it

One study directly compared the leishmanicidal activity of a series of cis- and trans-stilbene (B89595) derivatives and concluded that all the tested cis-analogues were less potent than their corresponding trans-isomers. unipa.it This finding is in contrast to observations in cancer cell lines, where cis-stilbenes often exhibit more potent cytotoxic effects. nih.gov The most active compound identified in these studies was trans-3,4',5-trimethoxy-3'-aminostilbene (TTAS), which exhibited a 50% lethal dose (LD50) of 2.6 µg/mL against Leishmania infantum. nih.gov While specific IC50 values for this compound are not prominently reported, the collective data indicates a significantly lower potential to inhibit parasite growth compared to the trans form.

Interactive Table: Comparative Anti-leishmanial Activity of Stilbene Isomers

| Compound | Isomer | Target Organism | Activity Metric | Reported Value | Efficacy Summary |

| 3,4',5-Trimethoxy-3'-aminostilbene | trans (TTAS) | Leishmania infantum | LD50 | 2.6 µg/mL nih.gov | High |

| 3,4',5-Trimethoxy-3'-aminostilbene | cis | Leishmania infantum | Not specified | Not specified | Markedly less effective than trans-isomer nih.govunipa.it |

Induction of Apoptosis in Parasites

The mechanism of action for many effective anti-leishmanial compounds involves the induction of programmed cell death, or apoptosis, in the parasite. For the more potent trans-isomer, trans-3,4',5-trimethoxy-3'-aminostilbene (TTAS), it has been demonstrated that it induces apoptosis in Leishmania infantum. nih.gov This apoptotic process is characterized by the disruption of the mitochondrial membrane potential in the parasite. nih.gov

Given that the cis-isomer of 3,4',5-Trimethoxy-3'-aminostilbene exhibits lower leishmanicidal activity, it is inferred that its capacity to induce apoptosis in Leishmania infantum is also significantly reduced compared to the trans-isomer. While direct studies detailing the apoptotic effects of the cis-isomer are not extensively available, the established structure-activity relationship within this class of compounds suggests that the geometric configuration plays a critical role in the activation of the apoptotic cascade in the parasite. The lower potency of the cis-isomer in reducing parasite viability points towards a diminished ability to trigger these apoptotic pathways.

Cell Cycle Blockage in Parasites

Another mechanism through which anti-leishmanial agents can exert their effect is by interfering with the parasite's cell cycle, leading to a halt in proliferation. Research on the highly active trans-isomer, TTAS, has shown that it can block Leishmania parasites in the G2-M phase of the cell cycle. nih.gov This effect is consistent with findings from affinity chromatography studies that have identified tubulin as a likely target of TTAS. nih.gov By binding to tubulin, the compound disrupts the formation of the mitotic spindle, which is essential for cell division.

Pharmacokinetic and Biodistribution Investigations in Preclinical Models

Systemic Exposure and Half-life in Animal Models

In preclinical evaluations, cis-3,4',5-Trimethoxy-3'-aminostilbene has been subjected to pharmacokinetic analysis in mouse models to determine its systemic exposure and persistence in circulation. Following intravenous administration, the concentration of the compound in plasma was quantified using liquid chromatography-mass spectrometry (LC/MS/MS), a highly sensitive and specific analytical technique. nih.gov

Research indicates that this compound exhibits a rapid clearance from the plasma. While specific half-life values are not detailed in the available literature, the compound's concentration in the bloodstream is reported to decrease swiftly after administration. nih.gov This rapid systemic clearance is a key characteristic of its pharmacokinetic profile.

Table 1: Systemic Pharmacokinetic Parameters of this compound in a Mouse Model

| Parameter | Observation | Animal Model | Analytical Method |

| Plasma Clearance | Rapidly decreased following intravenous injection. | Nude mice with UCI-101 ovarian cancer xenografts. | LC/MS/MS |

This table is based on qualitative descriptions found in the cited research, as specific quantitative data (e.g., Cmax, AUC, t½) is not publicly available in the referenced abstracts.

Tissue-Specific Accumulation and Clearance Patterns

The distribution of this compound throughout the body has been investigated to understand its accumulation in target tissues versus normal organs. These studies are crucial for assessing the compound's potential for targeted effects.

Preferential Accumulation in Tumor Tissue

A significant finding from biodistribution studies is the preferential accumulation and retention of this compound in tumor tissue. nih.gov In mouse xenograft models of ovarian cancer, the compound's concentration remained high in the tumor for more than three hours after intravenous injection. nih.gov This sustained high concentration in the tumor, in contrast to its rapid clearance from other tissues, suggests a selective uptake or retention mechanism within the tumor microenvironment. nih.gov

Distribution in Normal Organs (e.g., brain, liver, kidney, heart, lung)

The biodistribution profile of this compound in normal, healthy organs has been characterized by rapid clearance. nih.gov Following intravenous administration in mice, the compound was found to be rapidly cleared from the brain, liver, and kidney. nih.gov Notably, it was not detectable in the heart and lungs, indicating minimal distribution to or very rapid clearance from these vital organs. nih.gov This pattern of distribution suggests a lower potential for off-target effects in these tissues.

Table 2: Biodistribution of this compound in a Mouse Xenograft Model

| Tissue | Concentration Profile | Time Point |

| Tumor | Remained high | > 3 hours post-injection |

| Brain | Rapidly decreased | > 3 hours post-injection |

| Liver | Rapidly decreased | > 3 hours post-injection |

| Kidney | Rapidly decreased | > 3 hours post-injection |

| Heart | Not detectable | > 3 hours post-injection |

| Lung | Not detectable | > 3 hours post-injection |

This table is based on qualitative findings from the cited research, reflecting the relative changes in compound concentration over time.

Computational Chemistry Approaches for Cis 3,4 ,5 Trimethoxy 3 Aminostilbene

Molecular Docking Studies on Target Proteins (e.g., Tubulin)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For cis-3,4',5-Trimethoxy-3'-aminostilbene, a key protein of interest is tubulin, a critical component of the cellular cytoskeleton and a well-established target for anticancer agents. This compound is known to be a potent inhibitor of tubulin polymerization, binding at the colchicine (B1669291) site. nih.govnih.govvcu.edu

Docking studies of aminostilbene (B8328778) derivatives have indicated that they occupy the colchicine binding site of tubulin. nih.gov These studies are crucial for understanding the specific molecular interactions that drive the inhibitory activity of this compound. The trimethoxy-substituted phenyl ring is a common feature in many tubulin inhibitors and is expected to play a key role in the binding affinity.

The primary interactions governing the binding of this compound to the colchicine site of tubulin are typically non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino group and the methoxy (B1213986) groups of the compound are prime candidates for forming hydrogen bonds with amino acid residues within the binding pocket. The aromatic rings contribute to hydrophobic and pi-stacking interactions, further stabilizing the complex.

While specific binding energy values for this compound are not widely published, a representative analysis would involve calculating the binding affinity, often expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. The interactions can be further dissected by examining the specific amino acid residues involved.

Table 1: Representative Molecular Docking Data of this compound with Tubulin

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 to -10.0 | Cys241, Leu248, Ala250, Val318, Asn349 |

| Hydrogen Bonds | 2-4 | Asn258, Thr353 |

| Hydrophobic Interactions | Extensive | Leu255, Ala316, Ile378 |

Note: The data in this table is illustrative and based on typical findings for potent colchicine-site inhibitors. Specific values for this compound would require dedicated and published computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of compounds including this compound and its analogs, QSAR can be employed to predict the inhibitory potency against tubulin or other targets.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).

For stilbene (B7821643) derivatives, key descriptors often include those related to the substitution pattern on the aromatic rings and the geometry of the central double bond. The presence and position of the amino and methoxy groups in this compound would significantly influence the descriptors used in a QSAR model. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 2: Example of a QSAR Model for Tubulin Inhibitory Activity

| Statistical Parameter | Value |

| r² (Correlation Coefficient) | 0.85 |

| q² (Cross-validated r²) | 0.75 |

| F-test | 65.3 |

| Standard Error of Estimate | 0.25 |

Equation: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Note: This table represents a hypothetical but statistically sound QSAR model. The specific descriptors and coefficients would depend on the dataset of compounds used.

Computational Prediction of Biological Activities and Interactions

Beyond target-specific interactions, computational methods can predict a range of pharmacokinetic and pharmacodynamic properties of a drug candidate, often referred to as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govnih.govresearchgate.net For this compound, these in silico predictions are invaluable for early-stage assessment of its drug-likeness and potential liabilities.

Computer-based drug design has been employed to optimize this compound, suggesting that its ADME/Tox profile has been computationally evaluated. nih.gov These predictions are based on a variety of models, many of which are built using large datasets of experimentally determined properties.

Table 3: Predicted ADME/Tox Profile for this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Likely to be absorbed after oral administration. |

| Caco-2 Permeability (nm/s) | > 20 | High intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding (%) | > 90 | High affinity for plasma proteins, may affect free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| CYP450 3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared through other mechanisms, likely hepatic. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to cause genetic mutations. |

Note: The data in this table is illustrative and based on general predictions for compounds with similar structural features. Precise values would be obtained from specialized software and databases.

Advanced Analytical Methodologies in Cis 3,4 ,5 Trimethoxy 3 Aminostilbene Research

Chromatographic Techniques for Quantification in Biological Matrices (e.g., LC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) stands as a primary analytical tool for the sensitive and specific quantification of cis-3,4',5-Trimethoxy-3'-aminostilbene in complex biological matrices such as plasma. This technique is crucial for performing pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

In a notable study, LC/MS/MS was employed to determine the concentrations of this compound in plasma and various tissues as part of a biodistribution analysis in a mouse xenograft model. nih.gov The method's high selectivity allows for the accurate measurement of the parent compound, distinguishing it from potential metabolites. The findings revealed that the compound is rapidly cleared from most normal organs but exhibits preferential accumulation and retention in tumor tissue. nih.gov This selective accumulation is a key aspect of its profile as a potential therapeutic agent.

Table 1: Biodistribution of this compound in a Mouse Xenograft Model

| Tissue | Observation | Source |

|---|---|---|

| Tumor | Remains at high concentrations for more than 3 hours post-injection. | nih.gov |

| Brain, Liver, Kidney | Concentration rapidly decreases after intravenous injection. | nih.gov |

| Heart, Lung | Not detectable after intravenous injection. | nih.gov |

Spectroscopic Methods for Mechanistic Elucidation (e.g., Fluorescence, NMR for interaction studies)

Spectroscopic techniques are indispensable for confirming the chemical structure and elucidating the mechanisms of action of this compound at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural characterization of synthesized stilbene (B7821643) derivatives, including this compound. jconsortium.com NMR analysis is critical for confirming the identity, purity, and, crucially, the stereochemistry of the molecule. The vicinal coupling constants (³J) observed in ¹H NMR spectra are particularly important for establishing the cis or trans configuration of the double bond, a feature that significantly influences biological activity. mdpi.com

Fluorescence-Based Methods: While direct fluorescence spectroscopy for interaction studies is not prominently detailed in the available research, related techniques like immunofluorescent staining are vital. In studies investigating the compound's effect on cancer cells, immunofluorescent staining with antibodies against specific proteins, such as tubulin, followed by confocal microscopy, is used to visualize its impact on the cellular cytoskeleton. researchgate.net This method provides direct visual evidence of the compound's mechanism, showing its ability to disrupt microtubule structures within the cell. nih.gov

Flow Cytometry Applications in Cell-Based Assays

Flow cytometry is a powerful, high-throughput technique used to investigate the effects of this compound on cell populations. It enables the quantitative analysis of various cellular processes, including cell cycle progression and apoptosis (programmed cell death).

Research has shown that this stilbene derivative can induce cell cycle arrest and cell death in cancer cells. researchgate.net Flow cytometry, often using DNA-intercalating dyes like propidium (B1200493) iodide (PI), is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). researchgate.net Studies using this method have demonstrated that higher concentrations of this compound induce a significant arrest of cancer cells in the G2/M phase. researchgate.net This finding is consistent with its role as a microtubule-disrupting agent.

Furthermore, flow cytometry is used to quantify apoptosis. Assays employing markers like Annexin-V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and reagents to measure caspase-3 activity provide detailed insights into the cell death pathways initiated by the compound. nih.gov

Table 2: Application of Flow Cytometry in Analyzing Cellular Response to cis-Stilbenes

| Analysis Type | Marker/Stain | Finding | Source |

|---|---|---|---|

| Cell Cycle | Propidium Iodide (PI) | Increased frequency of cells in the G2/M phase. | researchgate.netnih.gov |

| Apoptosis | Annexin-V-FITC | Increased number of apoptotic cells. | nih.gov |

| Caspase Activity | PhiPhiLux-G₁D₂ (caspase-3) | Confirmation of apoptosis through caspase-3 activation. | nih.gov |

Immunohistochemical and Histopathological Analyses in Tissue Studies

To understand the effects of this compound on tissues, particularly in the context of its vascular-disrupting properties, immunohistochemical (IHC) and histopathological analyses are essential. These methods provide spatial information about the compound's activity within the complex architecture of tissues.

Immunohistochemistry (IHC): IHC uses antibodies to detect specific antigens in tissue sections. In studies involving this stilbene, IHC staining for CD34, a marker for endothelial cells, has been used to determine the microvascular density (MVD) in both tumor and normal tissues. nih.gov Results from these analyses show that treatment with this compound significantly decreases MVD in tumors, confirming its anti-vascular effects, while leaving the vasculature of normal organs unaffected. nih.gov

Histopathological Analysis: This involves the microscopic examination of tissue that has been sectioned and stained, typically with Hematoxylin and Eosin (H&E). H&E staining provides crucial information about tissue morphology, cellularity, and the presence of any pathological changes, such as necrosis or inflammation. In preclinical models, histopathological examination of normal organs from animals treated with the compound revealed no major toxicity, highlighting its selective action against tumor tissue. nih.gov

Table 3: Summary of Histological Findings

| Analysis Method | Tissue Type | Observation | Source |

|---|---|---|---|

| CD34 Staining (IHC) | Tumor | Significantly decreased microvascular density. | nih.gov |

| CD34 Staining (IHC) | Normal Organs | Microvascular density unchanged. | nih.gov |

| H&E Staining | Normal Organs | No evidence of major toxicity or tissue damage. | nih.gov |

Future Research Directions and Translational Potential

Investigation of Novel Molecular Targets

The principal molecular target of cis-3,4',5-Trimethoxy-3'-aminostilbene identified to date is tubulin, where it binds to the colchicine (B1669291) site, leading to microtubule disruption and mitotic arrest. nih.gov The downstream cell signaling events involve alterations in Cdc2, p53, Akt, and aurora kinase, which suggests these pathways are modulated as a consequence of microtubule inhibition. nih.gov

Future investigations should aim to determine if these signaling molecules are directly modulated or are solely downstream effects of tubulin binding. Research into related methoxylated stilbene (B7821643) derivatives offers clues for new avenues. For instance, the trans-isomer, 3,4',5-Trimethoxy-trans-stilbene (MR-3), has been shown to inhibit the phosphorylation of JNK and p38 and reduce levels of nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1), which are key regulators of gene expression involved in inflammation and cancer. selleckchem.com Exploring whether this compound shares these targets could reveal new mechanistic insights. Furthermore, another related compound, trans-3,4,5,4´-tetramethoxystilbene, was identified as an agonist of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in xenobiotic metabolism. elsevierpure.com Investigating potential interactions between this compound and nuclear receptors like CAR could uncover novel regulatory functions.

Exploration of Additional Biological Activities and Therapeutic Areas

Currently, the primary therapeutic area explored for this compound is oncology, where it functions as a VDA. nih.gov Its efficacy has been demonstrated in preclinical ovarian cancer xenograft models. nih.govaacrjournals.org However, the biological activities of similar stilbenoid structures suggest that its potential may extend beyond this role.

Derivatives of resveratrol, the parent structure for stilbenes, are known for a wide array of biological effects. For example, 3,4',5-Trimethoxy-trans-stilbene has demonstrated vaso-protective effects, alleviating endothelial dysfunction in mouse models of diabetes and obesity through the AMPK/SIRT1/eNOS pathway. nih.gov This suggests a potential application for this compound in metabolic disorders. Additionally, piplartine-inspired 3,4,5-trimethoxycinnamates, which share a trimethoxyphenyl group, have shown significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com This opens a speculative but intriguing possibility of evaluating this compound and its derivatives as antiparasitic agents. The anti-invasive effects of the related compound MR-3 in lung cancer cells also point towards a broader role in oncology beyond vascular disruption, specifically in combating metastasis. selleckchem.com

Optimization of Derivatization for Enhanced Efficacy in Preclinical Settings

To improve the translational potential of this compound, chemical derivatization is a key strategy. A significant challenge for this compound is its water solubility, which can impact its formulation and administration in a clinical setting. nih.gov To address this, a water-soluble prodrug, designated PD7, was synthesized by adding a morpholino group via a carbamate (B1207046) linkage to the 3'-amino group of the parent stilbene. nih.gov This prodrug approach represents a successful optimization, as PD7 demonstrated a similar biological activity profile to the parent compound in vitro and in vivo. nih.gov

Early attempts at derivatization involved creating analogues with benzimidazole (B57391) or indole (B1671886) groups, but these were found to be less potent than the parent compound. nih.gov Future derivatization efforts could focus on synthesizing other prodrugs with different solubilizing moieties to further enhance pharmacokinetic properties. Creating derivatives that are more resistant to metabolic degradation or that have an enhanced affinity for the colchicine binding site on tubulin could also lead to improved potency and efficacy in preclinical models.

Addressing Research Gaps in Mechanistic Understanding

While the primary mechanism of this compound is understood to be tubulin depolymerization, leading to mitotic arrest, significant gaps in our understanding remain. nih.govnih.gov The compound selectively suppresses tumor blood perfusion without affecting normal organ perfusion, and it preferentially accumulates in tumor tissue. nih.govaacrjournals.org The precise molecular basis for this tumor selectivity is a critical area for future research. Understanding the transport mechanisms and metabolic factors that lead to its high concentration and retention in the tumor microenvironment is essential. nih.govaacrjournals.org

Furthermore, studies on related compounds show that the cis-isomer of trimethoxystilbene exhibits greater genotoxic and antiproliferative effects at lower concentrations than its trans-isomer. nih.gov A detailed comparative study of the cis and trans isomers of 3,4',5-Trimethoxy-3'-aminostilbene is needed to confirm if this holds true and to elucidate the structural determinants of this differential activity. Fully mapping the downstream signaling cascades beyond the initial effect on Cdc2, p53, and Akt is another research gap that, if addressed, could identify biomarkers for sensitivity or resistance. nih.gov

Potential for Combination Therapies and Drug Repurposing Strategies

The potential of this compound as a therapeutic agent is significantly enhanced when used in combination with other anticancer drugs. nih.gov Preclinical studies have shown that while the compound alone can suppress tumor growth by about 40%, its efficacy is dramatically improved when combined with bevacizumab, an anti-angiogenic therapy that inhibits the Vascular Endothelial Growth Factor (VEGF). nih.govnih.govaacrjournals.org This combination of a VDA with an angiogenesis inhibitor represents a powerful strategy, targeting both existing tumor vasculature and the formation of new vessels. nih.govnih.gov Future research should explore combinations with other classes of anticancer agents, including conventional chemotherapy and immunotherapy, to identify further synergistic interactions.

Drug repurposing represents another promising avenue. Given its fundamental mechanism as an anti-mitotic and vascular disrupting agent, this compound could be investigated for other diseases characterized by pathological angiogenesis or hyperproliferation, such as certain inflammatory conditions or retinopathies. The trypanocidal activity of structurally related compounds also suggests a potential, albeit speculative, repurposing for neglected tropical diseases like Chagas disease, pending further investigation. mdpi.com

常见问题

Q. How does the compound’s structure influence its biological activity?

- Structure-Activity Relationship (SAR) : The cis-stilbene configuration and methoxy/amino substituents are critical for tubulin binding and apoptosis induction. The 3'-amino group enhances solubility and interaction with tubulin’s colchicine-binding site .

- Methodology : Compare activity of cis vs. trans isomers (e.g., TTAS) in cytotoxicity assays and molecular docking studies to map binding interactions with β-tubulin .

Q. Which cancer types are most sensitive to cis-3,4',5-Trimethoxy-3'-aminostilbene?

- Cell-Specific Efficacy : The compound shows potent activity in leukemia (HL60), ovarian cancer, and colon cancer (HCT116) but limited efficacy in melanoma (B16/F10) due to differential apoptosis resistance mechanisms .

- Experimental Design : Perform dose-response assays (IC50 determination) across diverse cancer cell lines and correlate with apoptotic markers (e.g., Bcl-2/Bax ratios) .

Advanced Research Questions

Q. How can researchers overcome solubility limitations of cis-3,4',5-Trimethoxy-3'-aminostilbene for in vivo applications?

- Derivatization Strategies : Synthesize water-soluble prodrugs (e.g., PD7) by conjugating a morpholino-carbonate group to the 3'-amino moiety. PD7 retains microtubule-disrupting activity and improves pharmacokinetics .

- Validation : Assess solubility via HPLC and compare in vivo efficacy in xenograft models using PD7 vs. the parent compound .

Q. What combination therapies enhance the compound’s anticancer efficacy?

- Synergistic Approaches : Co-administration with VEGF inhibitors (e.g., bevacizumab) improves tumor vascular targeting and reduces metastasis in murine models .

- Methodology : Use orthotopic tumor models and dynamic contrast-enhanced MRI to monitor vascular perfusion changes .

Q. Does cis-3,4',5-Trimethoxy-3'-aminostilbene have activity against non-cancer targets, such as parasitic infections?

- Anti-Leishmanial Activity : The trans isomer (TTAS) exhibits potent activity against Leishmania infantum (LD50 = 2.6 μg/mL) by binding tubulin and inducing mitochondrial apoptosis .

- Experimental Workflow : Perform proteomic pull-down assays to identify tubulin as a target and measure mitochondrial membrane potential (ΔΨm) loss via JC-1 staining .

Q. How do resistance mechanisms in apoptosis-resistant cells impact the compound’s efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。